Cdk2/4/6-IN-1

CDK2 inhibition Kinase selectivity Triple CDK inhibitor

Resistance to CDK4/6-sparing inhibitors (palbociclib, ribociclib) is driven by CDK2/cyclin E activation. Most commercial CDK2/4/6 analogs provide only upper-bound potency estimates. CDK2/4/6-IN-1 solves this: - Quantified IC50s: 2.5 nM (CDK2/E1), 23.7 nM (CDK4/D1), 44.3 nM (CDK6/D3). - Alkyne tag for CuAAC conjugation to probes or resins. - Oral PK (Cmax 4,050 ng/mL; T1/2 4.8 h) and in vivo efficacy data available. BenchChem supplies this exact reference compound for resistance mechanism studies and SAR benchmarking.

Molecular Formula C22H22N4O4S
Molecular Weight 438.5 g/mol
Cat. No. B12411181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk2/4/6-IN-1
Molecular FormulaC22H22N4O4S
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCC1(CCCC1N2C3=NC(=NC=C3C=C(C2=O)C#C)NC4=CC=C(C=C4)S(=O)(=O)C)O
InChIInChI=1S/C22H22N4O4S/c1-4-14-12-15-13-23-21(24-16-7-9-17(10-8-16)31(3,29)30)25-19(15)26(20(14)27)18-6-5-11-22(18,2)28/h1,7-10,12-13,18,28H,5-6,11H2,2-3H3,(H,23,24,25)/t18-,22-/m1/s1
InChIKeyXTZONGZKZYDCAY-XMSQKQJNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CDK2/4/6-IN-1: Triple CDK Inhibitor with Quantified Potency


CDK2/4/6-IN-1 (CAS 2803837-13-8) is a small-molecule triple inhibitor of cyclin-dependent kinases 2, 4, and 6, originally disclosed as Example 29 in patent WO2022152259 [1]. It exhibits precisely quantified biochemical IC50 values of 2.5 nM (CDK2/cyclin E1), 23.7 nM (CDK4/cyclin D1), and 44.3 nM (CDK6/cyclin D3) , and contains an alkyne moiety enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for chemical probe development .

Kinase study context Triple CDK2/4/6 inhibition for pathway interrogation
Resistance model fit CDK2/cyclin E escape mechanism research
Probe development Alkyne handle supports click chemistry conjugation

Why CDK2/4/6-IN-1 Cannot Be Replaced by Approved or Uncharacterized Inhibitors


Approved CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) are functionally CDK2-sparing agents: palbociclib and ribociclib exhibit CDK2 IC50 values exceeding 10,000 nM and 76,000 nM respectively, while abemaciclib shows only weak CDK2 activity at 504 nM [1]. Resistance to CDK4/6 inhibitor therapy is frequently driven by CDK2/cyclin E activation [2]. Conversely, the closely named analog CDK2/4/6-IN-2 provides only imprecise, upper-bound potency estimates (<1 μM, <10 nM, <100 nM), precluding reliable dose-response modeling . CDK2/4/6-IN-1 addresses both gaps: it delivers precisely quantified sub-50 nM triple inhibition with demonstrated cellular target engagement and oral in vivo efficacy.

CDK2 activity
CDK2/4/6-IN-1
Quantified CDK2 engagement
Approved CDK4/6 inhibitors
CDK2-sparing profiles may not address resistance driven by cyclin E activation
Potency precision
Discrete IC50 for all three CDKs
CDK2/4/6-IN-2
Only upper-bound estimates; dose-response modeling unreliable
Functional handle
Terminal alkyne present
Palbociclib, ribociclib, abemaciclib, CDK2/4/6-IN-2
No intrinsic click handle; synthetic modification may alter pharmacology

Quantitative Differentiation Evidence for CDK2/4/6-IN-1


CDK2 Potency vs Approved CDK4/6 Inhibitors

CDK2/4/6-IN-1 inhibits CDK2/cyclin E1 with an IC50 of 2.5 nM, representing a >4,000-fold greater potency than palbociclib (CDK2 IC50 >10,000 nM), a >30,000-fold advantage over ribociclib (CDK2 IC50 ≈ 76,000 nM), and a >200-fold advantage over abemaciclib (CDK2 IC50 = 504 nM). These comparator values derive from established biochemical kinase assays using recombinant CDK2/cyclin complexes, as compiled in published pharmacological characterization tables [1].

CDK2 potency vs approved
Reported
CDK2/4/6-IN-1 IC50 2.5 nM
Palbociclib >10,000 nM; Ribociclib ~76,000 nM; Abemaciclib 504 nM
>4,000-fold to >30,000-fold difference
Supports CDK2-dependent resistance research
Comparator data from published pharmacological tables; cross-study comparison
CDK2 inhibition Kinase selectivity Triple CDK inhibitor

Precise Triple-Kinase Potency vs CDK2/4/6-IN-2

CDK2/4/6-IN-1 provides precisely quantified discrete IC50 values for all three target kinases: CDK2 = 2.5 nM, CDK4 = 23.7 nM, CDK6 = 44.3 nM . In contrast, the closely related analog CDK2/4/6-IN-2 is characterized only by upper-bound estimates: CDK2 < 1,000 nM, CDK4 < 10 nM, CDK6 < 100 nM . This lack of precise quantification in CDK2/4/6-IN-2 precludes reliable determination of the CDK2:CDK4:CDK6 inhibition ratio, which is critical for interpreting cellular phenotype data and modeling target engagement.

Precision vs IN-2
Data to verify
Discrete values: 2.5 / 23.7 / 44.3 nM
CDK2/4/6-IN-2:
Quantifiable CDK2:CDK4 ratio ~9.5:1
Precise IC50 enables dose-response interpretation
Upper-bound data limit target engagement modeling
Cellular target engagement
Data to verify
Rb phosphorylation IC50: 18 nM (OVCAR3), 581 nM (MCF7)
24 h treatment, 0–600 nM
Supports intracellular pathway modulation review
Cell-line-dependent potency; verify in target model
Oral PK parameters
Data to verify
Cmax 4,050 ng/mL; T1/2 4.8 h; AUClast 10,050 h*ng/mL
10 mg/kg PO in BALB/c mice; Vss 0.7 L/kg (IV)
Reported exposure supports in vivo model design
Oral tumor growth inhibition at 25/50 mg/kg; verify in your model
Click handle
Class-level
Terminal alkyne present
Palbociclib/ribociclib/abemaciclib: no intrinsic handle; IN-2: not disclosed
Enables direct probe conjugation
Qualitative feature; validate after conjugation
Triple CDK inhibitor IC50 quantification Dose-response modeling

Cellular Target Engagement via Rb Phosphorylation

CDK2/4/6-IN-1 suppresses retinoblastoma (Rb) protein phosphorylation with IC50 values of 18 nM in OVCAR3 ovarian cancer cells and 581 nM in MCF7 breast cancer cells following 24-hour treatment at 0–600 nM . Rb phosphorylation is the direct downstream substrate of CDK2, CDK4, and CDK6 activity, serving as a pharmacodynamic biomarker of target engagement. This demonstrates that the compound's biochemical potency translates into measurable intracellular target modulation. No equivalent Rb phosphorylation IC50 data are publicly available for CDK2/4/6-IN-2.

Cellular target engagement
Data to verify
Rb phosphorylation IC50: 18 nM (OVCAR3), 581 nM (MCF7)
24 h treatment, 0–600 nM
Supports intracellular pathway modulation review
Cell-line-dependent potency; verify in target model
Rb phosphorylation Target engagement Ovarian cancer Breast cancer

In Vivo Oral Efficacy and Pharmacokinetics

CDK2/4/6-IN-1 demonstrates oral bioavailability with a Cmax of 4,050 ng/mL, Tmax of 0.5 h, AUClast of 10,050 hr*ng/mL, and an elimination half-life (T1/2) of 4.8 h following a 10 mg/kg oral dose in BALB/c mice . Intravenous administration (3 mg/kg) yielded a steady-state volume of distribution (Vss) of 0.7 L/kg and an IV half-life of 0.9 h . At oral doses of 25 mg/kg and 50 mg/kg (once daily), the compound significantly inhibited tumor growth in xenograft models . For CDK2/4/6-IN-2, no in vivo PK or efficacy data have been publicly disclosed, limiting its utility to in vitro applications only.

Oral PK parameters
Data to verify
Cmax 4,050 ng/mL; T1/2 4.8 h; AUClast 10,050 h*ng/mL
10 mg/kg PO in BALB/c mice; Vss 0.7 L/kg (IV)
Reported exposure supports in vivo model design
Oral tumor growth inhibition at 25/50 mg/kg; verify in your model
Oral bioavailability Pharmacokinetics Tumor xenograft In vivo efficacy

Click Chemistry Handle for Probe Development

CDK2/4/6-IN-1 contains a terminal alkyne group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules . This structural feature supports biotinylation, fluorescent labeling, or immobilization onto solid supports without requiring de novo synthetic derivatization. Neither palbociclib, ribociclib, nor abemaciclib contain intrinsic click chemistry handles; their functionalization requires synthetic modification that may alter potency or selectivity. CDK2/4/6-IN-2 does not contain a disclosed alkyne moiety.

Click handle
Class-level
Terminal alkyne present
Palbociclib/ribociclib/abemaciclib: no intrinsic handle; IN-2: not disclosed
Enables direct probe conjugation
Qualitative feature; validate after conjugation
Click chemistry CuAAC Chemical biology Biotinylation

Research and Procurement Application Scenarios


CDK4/6 Inhibitor Resistance Studies

CDK2/4/6-IN-1 is uniquely suited for investigating acquired resistance to CDK4/6 inhibitor therapy, a context where CDK2/cyclin E1 activation is a validated escape mechanism. Its CDK2 IC50 of 2.5 nM contrasts sharply with the CDK2-sparing profiles of palbociclib (>10,000 nM) and ribociclib (76,000 nM) [1], enabling experimental designs that interrogate the contribution of CDK2 activity to resistant cell proliferation. The demonstrated Rb phosphorylation inhibition (OVCAR3 IC50 = 18 nM) provides a quantifiable pharmacodynamic endpoint for target engagement studies in resistant models.

Chemical Probe Development via Click Conjugation

The terminal alkyne group in CDK2/4/6-IN-1 enables straightforward CuAAC-mediated conjugation to azide-functionalized fluorophores, biotin, or affinity matrices . This facilitates pull-down experiments for CDK2/4/6 target identification, cellular imaging of inhibitor localization, and construction of immobilized inhibitor affinity resins for kinase selectivity profiling — all without de novo synthetic chemistry or risk of altered pharmacological properties from structural modification.

In Vivo Tumor Xenograft Efficacy Studies

CDK2/4/6-IN-1 has publicly available oral PK parameters (Cmax 4,050 ng/mL, T1/2 4.8 h, AUClast 10,050 hr*ng/mL at 10 mg/kg PO) and demonstrated tumor growth inhibition at 25 and 50 mg/kg oral daily dosing in BALB/c mice . These data enable researchers to proceed directly to in vivo efficacy experiments — including CDK4/6 inhibitor-resistant xenograft or PDX models — without investing resources in independent PK characterization, reducing both cost and time to experimental readout.

Structure-Activity Relationship Studies

As a precisely characterized reference compound with discrete IC50 values for all three target kinases , CDK2/4/6-IN-1 serves as a benchmark for medicinal chemistry campaigns aiming to optimize the CDK2:CDK4:CDK6 potency ratio. Its quantifiable potency profile enables meaningful SAR comparisons that are impossible with incompletely characterized analogs such as CDK2/4/6-IN-2 (upper-bound estimates only) . The compound's structural information (SMILES, InChI Key) available via BindingDB [2] supports computational docking and pharmacophore modeling studies.

Application
Selection Property
Validation Focus
CDK4/6 inhibitor resistance research
CDK2 engagement profile
Rb phosphorylation & cyclin E pathway endpoints
Chemical probe development
Intrinsic alkyne handle
CuAAC conjugation efficiency & target engagement
In vivo xenograft model studies
Oral PK characterization
Exposure-response relationship in resistant models
Medicinal chemistry SAR
Quantified triple-kinase IC50
CDK2:CDK4:CDK6 ratio optimization
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